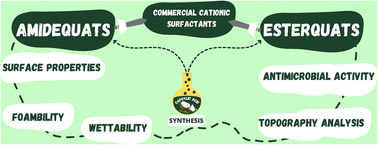Quaternary ammonium salts based on caprylic acid as antimicrobial and surface-active agents†
RSC Advances Pub Date: 2023-11-29 DOI: 10.1039/D3RA07127H
Abstract
In this work, amidequats and esterquats based on caprylic acid were investigated as promising compounds with surface properties and biological activity that are in harmony with the principles of green chemistry. Herein, caprylic acid, which is an essential component of the above compounds, is a noteworthy natural resource. Structural analysis was performed with the amphiphilic cations of the tested amidequats and esterquats, revealing two distinct factors, i.e., the elongation of the alkyl chain and the presence of two different functional groups; these factors undoubtedly affect the desired biological activity. These compounds were synthesized and characterized in terms of their physicochemical properties, among which surface activity is pivotal. In addition, the surfaces of the tested compounds were investigated through a detailed topographical analysis. The obtained results suggested that the esterquats exhibited higher surface activity, wettability and foamability than the amidequats. Antimicrobial studies, on the other hand, are not as conclusive. For shorter chains, esterquats are more active than amidequats, while for longer chains (over C12), the trend was the opposite. The amidequats and esterquats presented in this research may be a potential good replacement for antimicrobial formulations or as alternatives to surface-active agents used in industry.


Recommended Literature
- [1] The oxidation of organic nitrogen compounds with lead tetra-acetate
- [2] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [3] General and physical chemistry
- [4] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [5] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [6] The photometric determination of phosphorus in low-alloy steels
- [7] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [8] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [9] Hexacyclic lactam building blocks for highly efficient polymer solar cells†
- [10] Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates†

Journal Name:RSC Advances
Research Products
-
CAS no.: 10277-44-8
-
CAS no.: 10162-82-0
-
CAS no.: 1718-53-2
-
CAS no.: 123983-05-1









